2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5
CAS No.:
Cat. No.: VC14475482
Molecular Formula: C21H22ClNO2
Molecular Weight: 360.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22ClNO2 |
|---|---|
| Molecular Weight | 360.9 g/mol |
| IUPAC Name | 2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone |
| Standard InChI | InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D |
| Standard InChI Key | RFHPYWJZEUWQOM-JFISFECYSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H] |
| Canonical SMILES | C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl |
Introduction
Structural and Chemical Properties
2-(2-Chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 belongs to the indole-derived synthetic cannabinoid family, which mimics the effects of natural cannabinoids by interacting with CB1 and CB2 receptors . Its structure comprises:
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A 2-chlorophenyl group attached to a ketone moiety.
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An indole core substituted with a 5-hydroxypentyl chain at the 1-position.
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Five deuterium atoms at positions 2, 4, 5, 6, and 7 of the ethanone backbone.
The deuterium labeling serves as a critical feature for isotopic tracing in mass spectrometry (MS)-based assays, enabling precise quantification in biological matrices .
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Core Structure | Indole ring with 5-hydroxypentyl and 2-chlorophenyl substituents |
| Deuterium Positions | 2, 4, 5, 6, 7 (ethanone backbone) |
| Functional Groups | Ketone, hydroxyl, chlorophenyl |
Role of Deuterium Labeling in Analytical Chemistry
Deuterated analogs like this compound are indispensable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for several reasons:
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Internal Standards: They compensate for matrix effects and instrument variability during quantitative analysis .
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Metabolic Studies: Deuterium’s stability allows tracking of parent compounds and metabolites without isotopic interference .
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Enhanced Sensitivity: The mass shift caused by deuterium improves signal-to-noise ratios in complex biological samples .
For example, the FDA’s validated method for synthetic cannabinoid detection in urine employs deuterated internal standards such as JWH-018-d9 and AM-2201-d5, which share structural and functional similarities with the target compound .
Analytical Detection via LC-MS/MS
The compound’s detection aligns with established protocols for synthetic cannabinoids:
Sample Preparation
Urine samples are diluted and purified to remove interfering substances. Protein precipitation or solid-phase extraction (SPE) may be used .
Chromatographic Conditions
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Column: Sunshell® RP-AQUA (2.6 µm, 2.1 mm × 10 cm) or equivalent .
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Mobile Phase: Gradient elution with acetonitrile and ammonium formate buffer.
Mass Spectrometric Parameters
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Ionization: Electrospray ionization (ESI) in positive mode .
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Transitions: Monitoring specific precursor-to-product ion transitions (e.g., m/z 351 → 155 for JWH-018-d9 ).
Table 2: Hypothetical MS Transitions for the Target Compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|
| 356.2 | 127.1 | 30 |
| 356.2 | 185.0 | 45 |
Applications in Forensic Toxicology
Deuterated synthetic cannabinoids are pivotal in:
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Workplace Drug Testing: Differentiating between synthetic cannabinoids and their metabolites in urine .
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Pharmacokinetic Studies: Assessing absorption, distribution, and elimination kinetics using isotopic tracers .
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Regulatory Compliance: Validating detection methods to meet forensic and clinical standards .
Synthesis and Deuterium Incorporation
While synthetic routes for non-deuterated analogs are well-documented, deuterium labeling typically involves:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume